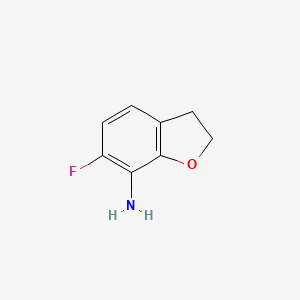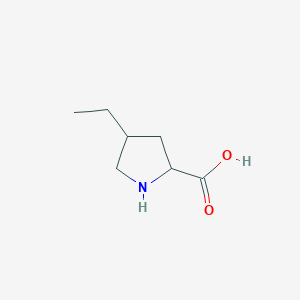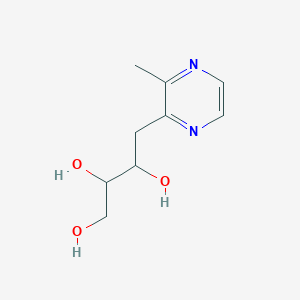
4-(3-Methylpyrazin-2-yl)butane-1,2,3-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Methylpyrazin-2-yl)butane-1,2,3-triol is an organic compound with the molecular formula C9H14N2O3 It features a pyrazine ring substituted with a methyl group at the 3-position and a butane-1,2,3-triol chain at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylpyrazin-2-yl)butane-1,2,3-triol typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors, such as 1,2-diamines and α-diketones.
Substitution Reactions: The methyl group is introduced at the 3-position of the pyrazine ring through electrophilic substitution reactions.
Attachment of the Butane-1,2,3-triol Chain: The butane-1,2,3-triol chain is attached to the 4-position of the pyrazine ring through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-(3-Methylpyrazin-2-yl)butane-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the butane-1,2,3-triol chain can be oxidized to form carbonyl compounds.
Reduction: The pyrazine ring can undergo reduction reactions to form dihydropyrazine derivatives.
Substitution: The methyl group and hydroxyl groups can participate in substitution reactions with appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.
Major Products
Oxidation Products: Carbonyl compounds such as aldehydes and ketones.
Reduction Products: Dihydropyrazine derivatives.
Substitution Products: Various substituted pyrazine derivatives depending on the reagents used.
科学的研究の応用
4-(3-Methylpyrazin-2-yl)butane-1,2,3-triol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as enzyme inhibition and receptor modulation.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(3-Methylpyrazin-2-yl)butane-1,2,3-triol involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes such as acetylcholinesterase and receptors like adenosine A3 receptor.
Pathways: Modulation of enzymatic activity and receptor signaling pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
- **4-(3-Methylpyrazin-2-yl)piperazin-1-yl]acetic acid
- **4-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(pyridin-2-yl)-pyrimidine
Uniqueness
4-(3-Methylpyrazin-2-yl)butane-1,2,3-triol is unique due to its specific substitution pattern and the presence of the butane-1,2,3-triol chain, which imparts distinct chemical and biological properties compared to other pyrazine derivatives.
特性
分子式 |
C9H14N2O3 |
|---|---|
分子量 |
198.22 g/mol |
IUPAC名 |
4-(3-methylpyrazin-2-yl)butane-1,2,3-triol |
InChI |
InChI=1S/C9H14N2O3/c1-6-7(11-3-2-10-6)4-8(13)9(14)5-12/h2-3,8-9,12-14H,4-5H2,1H3 |
InChIキー |
KIUSNPVZHFRLAJ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=CN=C1CC(C(CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


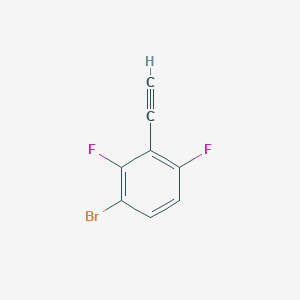
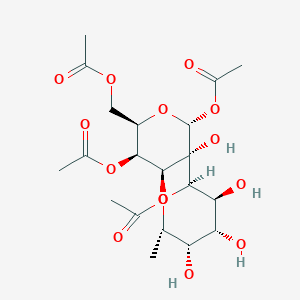
![4-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B12844461.png)
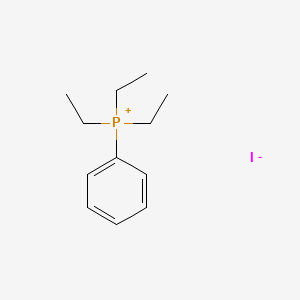
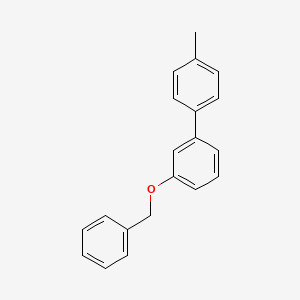
![Methyl 5H-pyrrolo[2,3-b]pyrazine-3-carboxylate](/img/structure/B12844477.png)

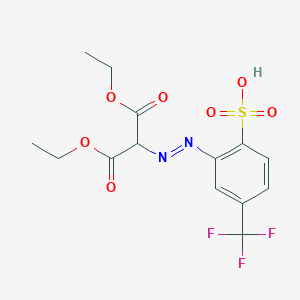
![7-Amino-5-methyl-5-azaspiro[2.4]heptan-4-one](/img/structure/B12844491.png)
![4-[(6-Chloropyridin-3-YL)methyl]-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B12844494.png)
